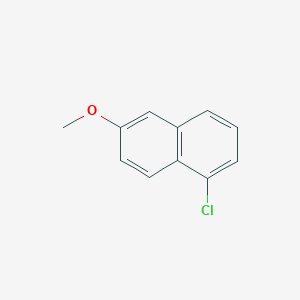

1-Chloro-6-methoxynaphthalene

描述

Contextual Significance within Aromatic Systems and Halogenated Compounds Research

Halogenated methoxynaphthalene derivatives, such as 1-Chloro-6-methoxynaphthalene, represent a significant class of compounds in the field of organic chemistry. These molecules are characterized by a naphthalene (B1677914) core, a bicyclic aromatic system, functionalized with both a halogen (an electron-withdrawing group) and a methoxy (B1213986) group (an electron-donating group). This specific substitution pattern creates a unique electronic environment within the molecule, influencing its reactivity and physical properties.

Historical Context of Naphthalene Derivatives in Organic Synthesis and Theory

Naphthalene (C₁₀H₈) has a rich history in the development of organic chemistry. First isolated from coal tar, its structure, consisting of two fused benzene (B151609) rings, was a subject of early debate and study, which contributed significantly to the theory of aromaticity. ijrpr.comwikipedia.org The chemical formula for naphthalene was determined by Michael Faraday in 1826, and its structure was later proposed by Emil Erlenmeyer in 1866. wikipedia.org

Historically, naphthalene and its derivatives have been pivotal in the chemical industry, serving as precursors for the synthesis of dyes, pigments, and other chemicals. ijrpr.comwikipedia.org The development of synthetic routes to various substituted naphthalenes, including sulfonic acids and naphthols, was crucial for these industries. wikipedia.org Over time, the focus has shifted towards more sophisticated applications, with naphthalene derivatives now serving as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ijrpr.comekb.eg The development of regioselective synthesis techniques for polysubstituted naphthalenes remains an active area of research, driven by the need for structurally precise building blocks for complex target molecules. ekb.egchemistryviews.org

Scope of Academic Inquiry for this compound

The academic interest in this compound is primarily centered on its role as a versatile intermediate in organic synthesis. Researchers explore its utility in constructing more complex molecular frameworks, particularly in the synthesis of pharmaceutical compounds and novel organic materials. For instance, derivatives of 6-methoxynaphthalene are known to be key intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952).

Investigations into this compound involve studying its reactivity in various chemical transformations. This includes substitution reactions, where the chlorine atom is replaced by other functional groups, and cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, research extends to its potential use in materials science, where the rigid aromatic structure could be incorporated into polymers or other materials to enhance properties like thermal stability. The compound serves as a valuable model for understanding how substituent effects influence reactivity in polycyclic aromatic systems.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉ClO |

| Molecular Weight | 192.64 g/mol sinfoochem.com |

| CAS Number | 872678-33-6 sinfoochem.com |

| Appearance | Off-white to yellow solid chemicalbook.com |

| InChI Key | UVCVWODBQUZXKE-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of this compound can be approached through several routes, typically involving the modification of a pre-existing naphthalene derivative.

A common strategy involves the chlorination of 6-methoxynaphthalene. The methoxy group is an ortho-, para-director, meaning it activates the naphthalene ring towards electrophilic substitution at positions ortho and para to itself (positions 5 and 7). Achieving selective chlorination at the 1-position requires careful control of reaction conditions. Reagents such as sulfuryl chloride (SO₂Cl₂) can be used for the chlorination step, often in a chlorinated solvent like dichloromethane.

Alternatively, synthesis can begin from 6-methoxynaphthalen-1-ol. The hydroxyl group can be converted to a chloro group using standard chlorinating agents. Another potential precursor is 1-chloro-6-naphthol, which can be methylated at the hydroxyl group to yield the final product.

Chemical Reactivity and Participation in Organic Reactions

The reactivity of this compound is defined by its two functional groups. The chlorine atom at the C-1 position serves as a leaving group in various reactions, while the methoxy group at the C-6 position influences the electronic properties of the aromatic system.

Key reactions involving this compound include:

Substitution Reactions : The chlorine atom can be displaced by various nucleophiles, such as amines or alkoxides, to introduce new functional groups onto the naphthalene core.

Cross-Coupling Reactions : As an aryl halide, it is a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Examples include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

Reduction : The chloro group can be removed through reduction reactions, such as catalytic hydrogenation, to produce 6-methoxynaphthalene.

Oxidation : Under strong oxidizing conditions, the methoxy group and the aromatic ring can be oxidized.

Applications in Scientific Research

This compound is primarily utilized as a building block in multi-step synthetic sequences. Its applications are concentrated in medicinal chemistry and materials science.

Pharmaceutical Synthesis : The 6-methoxynaphthalene scaffold is a core component of several pharmaceuticals, most notably the NSAID naproxen. While not a direct precursor in all commercial routes, this compound and related derivatives are investigated for the synthesis of new drug candidates and analogues with potential anti-inflammatory or anticancer properties.

Materials Science : The rigid, planar structure of the naphthalene ring makes it an attractive component for advanced materials. Derivatives of this compound can be used as monomers or additives in polymer chemistry to enhance thermal stability and mechanical strength. There is also research into using such derivatives to modify nanoparticles for applications like targeted drug delivery.

Organic Synthesis Intermediate : Beyond specific applications, it serves as a versatile starting material for accessing a range of more complex, polysubstituted naphthalene derivatives, which are valuable for a wide array of research purposes.

Synthetic Routes and Advanced Strategies for this compound

The synthesis of this compound, a substituted naphthalene derivative, involves strategic chemical transformations that leverage the principles of aromatic chemistry. Methodologies for its preparation can be broadly categorized into direct chlorination of the methoxynaphthalene scaffold and the interconversion of functional groups on a pre-existing naphthalene core. These approaches are governed by factors such as regioselectivity, reaction conditions, and the nature of the starting materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-6-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCVWODBQUZXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629954 | |

| Record name | 1-Chloro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872678-33-6 | |

| Record name | 1-Chloro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Mechanistic Investigations of 1 Chloro 6 Methoxynaphthalene

Electrophilic Aromatic Substitution on the Methoxynaphthalene Core

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich naphthalene (B1677914) ring system. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. uci.edu

The two substituents on 1-Chloro-6-methoxynaphthalene have opposing electronic effects that collaboratively determine the position of electrophilic attack.

Methoxy (B1213986) Group (-OCH₃) : Located at position 6, the methoxy group is a powerful activating group . Its oxygen atom donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. It is an ortho, para-director . In the naphthalene system, this means it directs incoming electrophiles primarily to the C-5 and C-7 positions (ortho) and the C-2 position (para).

The powerful activating and directing effect of the methoxy group dominates the weaker, deactivating effect of the chloro group. Therefore, electrophilic attack is expected to occur predominantly on the ring bearing the methoxy group, at the positions most activated by it.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | C-6 | Activating (+R > -I) | Ortho, Para (to C-5, C-7, C-2) |

| Chloro (-Cl) | C-1 | Deactivating (-I > +R) | Ortho, Para (to C-2, C-8) |

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the combined directing effects of the substituents. The methoxy group strongly activates the C-5 and C-7 positions. Between these two, the C-5 position is generally more favored for electrophilic attack in 2-substituted naphthalenes. While the chloro group also directs to C-2 and C-8, the deactivating nature of the halogen and the superior activating power of the methoxy group make these sites less favorable.

Experimental studies on related systems, such as the electrophilic aroylation of 2,7-dimethoxynaphthalene, confirm that substitution occurs regioselectively on the positions activated by the methoxy groups. nih.gov For this compound, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the activating methoxy group and avoids steric hindrance from the peri-positioned chloro group at C-1.

The table below predicts the major products for common electrophilic aromatic substitution reactions based on these directing effects.

| Reaction | Electrophile | Major Predicted Product |

| Nitration | NO₂⁺ | 1-Chloro-5-nitro-6-methoxynaphthalene |

| Halogenation | Br⁺ / Cl⁺ | 5-Bromo-1-chloro-6-methoxynaphthalene |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-1-chloro-6-methoxynaphthalene |

| Sulfonation | HSO₃⁺ | This compound-5-sulfonic acid |

Oxidation and Reduction Chemistry of this compound

The dual functionality of this compound allows for selective transformations at either the methoxy group, the chloro substituent, or the aromatic ring itself under controlled reaction conditions.

The methoxy group of this compound can be a target for oxidative transformations, although direct, selective oxidation to aldehydes or carboxylic acids is challenging. The naphthalene ring itself is susceptible to oxidation, often leading to quinone formation or ring cleavage under harsh conditions.

Oxidation to Naphthoquinones: The most common oxidative fate of methoxynaphthalenes is the formation of naphthoquinones. Strong oxidizing agents can convert the methoxy group and the aromatic ring into a quinone system. For instance, the oxidation of naphthalene with oxidizing agents like vanadium pentoxide leads to phthalic anhydride. youtube.com In the case of substituted naphthalenes, this can result in the formation of various quinone derivatives. The reaction of 2,3-dichloro-1,4-naphthoquinone with methanol (B129727) suggests the accessibility of methoxy-substituted naphthoquinones. nih.gov

Oxidation to Aldehydes and Carboxylic Acids: Direct oxidation of an aryl methoxy group to an aldehyde or carboxylic acid is not a standard transformation. More commonly, a methyl group on an aromatic ring is oxidized to a carboxylic acid. youtube.comorganic-chemistry.org For example, naphthalene dioxygenase can oxidize methyl-substituted naphthalenes to their corresponding carboxylic acids via benzylic alcohol intermediates. nih.gov While this applies to a methyl group rather than a methoxy group, it highlights a potential biochemical route for functional group interconversion on the naphthalene scaffold. Chemical methods for such a transformation on the methoxy group itself would likely involve initial cleavage of the methyl ether to a hydroxyl group, followed by oxidation.

| Oxidation Product Type | General Reagents & Conditions | Plausible Product from this compound | Reference |

| Naphthoquinone | Strong oxidizing agents (e.g., CrO₃, V₂O₅), often at elevated temperatures. | Chloro-methoxy-1,4-naphthoquinone derivatives | youtube.com |

| Carboxylic Acid (from methyl group) | Naphthalene Dioxygenase; KMnO₄, H₂O₂/Na₂WO₄ | Not directly applicable to the methoxy group. Would require demethylation first. | organic-chemistry.orgnih.gov |

Reduction reactions offer pathways to selectively modify the chloro and methoxy substituents, providing access to different derivatives.

Dehalogenation: The chlorine atom can be removed through various reductive dehalogenation methods. Catalytic hydrogenation is a common and effective technique. Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, the C-Cl bond can be cleaved to yield 6-methoxynaphthalene. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation.

Methoxy Group to Hydroxyl Group (Demethylation): The cleavage of the aryl methyl ether to the corresponding phenol (B47542) (hydroxyl group) is a critical transformation. This demethylation can be achieved using various reagents. Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classic reagents for this purpose. Lewis acids, such as boron tribromide (BBr₃), are also highly effective and often used for cleaving aryl methyl ethers under milder conditions. Studies on the demethylation of related compounds like naproxen (B1676952) show that such transformations are feasible and can even occur biochemically. nih.gov

| Transformation | General Reagents & Conditions | Product | Reference |

| Dehalogenation | H₂, Pd/C, solvent (e.g., ethanol), room temp. to moderate heat. | 6-Methoxynaphthalene | General Knowledge |

| Demethylation | BBr₃ in an inert solvent (e.g., CH₂Cl₂), often at low temperatures. | 1-Chloro-6-naphthol | General Knowledge |

| Demethylation | HBr (aq), heat. | 1-Chloro-6-naphthol | General Knowledge |

Cross-Coupling Reactions and Organometallic Applications

The presence of an aryl chloride moiety makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. nih.gov Aryl chlorides, while generally less reactive than bromides or iodides, can effectively participate in these reactions with the use of appropriate catalysts and ligands. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, would yield a substituted biaryl product. Modern palladium catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, are essential for activating the C-Cl bond. nih.gov

| Catalyst System | Base | Solvent | Temperature | Typical Yield for Aryl Chlorides | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High | General Suzuki Conditions |

| [Pd(IPr)(allyl)Cl] | K₂CO₃ | MeOH/THF | 60-80 °C | Good to Excellent | nih.gov |

| Pd/SSphos | K₂CO₃ | Water/Acetonitrile | 37 °C | High | nih.gov |

Beyond the Suzuki reaction, the aryl chloride of this compound can be functionalized through various other palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgyoutube.com Reacting this compound with an alkene like butyl acrylate, in the presence of a palladium catalyst and a base, would lead to the formation of a naphthalene-substituted cinnamate (B1238496) derivative. liverpool.ac.ukorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would require a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of primary or secondary amines using a palladium catalyst with specialized bulky phosphine ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide. rug.nllibretexts.orgyoutube.com This provides a direct route to N-aryl-6-methoxynaphthalenes.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type | Reference |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Substituted Alkene | wikipedia.orgyoutube.com |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Piperidine | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Arylamine | wikipedia.orgrug.nl |

Based on the comprehensive search conducted, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided, highly detailed outline.

The search for specific, in-depth research findings on the advanced spectroscopic and structural elucidation of this compound did not yield relevant results. The necessary experimental and theoretical data for the following mandated sections and subsections are not available in the public domain or published literature found through the search:

Sophisticated Spectroscopic and Structural Elucidation Methodologies

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman):

Comparative Analysis of Experimental Frequencies with Theoretical Predictions

While general spectroscopic methodologies and data for related compounds such as 1-methoxynaphthalene were found, the user's instructions strictly forbid the inclusion of any information that falls outside the explicit scope of 1-Chloro-6-methoxynaphthalene and the specified outline. To ensure scientific accuracy and adherence to the prompt's constraints, the article cannot be generated without the foundational data for this specific compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The supramolecular architecture of this compound in the solid state would be orchestrated by a variety of non-covalent interactions. The methoxy (B1213986) group, while not a strong hydrogen bond donor, can act as a hydrogen bond acceptor. However, in the absence of strong donors, other interactions are likely to dominate.

The planar and electron-rich naphthalene (B1677914) ring system is highly conducive to π–π stacking interactions . These interactions, arising from the electrostatic attraction between the quadrupole moments of the aromatic rings, are a major driving force in the packing of many aromatic compounds. It is anticipated that this compound would exhibit significant π–π stacking, likely in a parallel-displaced or T-shaped arrangement to maximize attractive forces.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding . This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom of a neighboring methoxy group or the π-system of an adjacent naphthalene ring. The strength and directionality of these halogen bonds would play a crucial role in dictating the final crystal packing.

| Interaction Type | Potential Role in this compound Crystal Structure |

| π–π Stacking | Expected to be a dominant interaction, influencing the packing of the naphthalene cores. |

| Halogen Bonding | The chlorine atom could form directional interactions with nucleophilic sites, contributing to the overall supramolecular assembly. |

| Hydrogen Bonding | The methoxy group could act as a weak hydrogen bond acceptor if suitable donors are present in a co-crystal. |

| Van der Waals Forces | Ubiquitous forces that contribute to the overall stability of the crystal lattice. |

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Degradation Product Analysis

Advanced mass spectrometry techniques are pivotal for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis. These methods are also invaluable for studying reaction mechanisms and identifying byproducts and degradation products.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₁H₉ClO), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak, further confirming the presence and number of chlorine atoms in the molecule.

| Isotope | Exact Mass | Relative Abundance |

| ¹²C | 12.000000 | 98.93% |

| ¹³C | 13.003355 | 1.07% |

| ¹H | 1.007825 | 99.985% |

| ¹⁶O | 15.994915 | 99.762% |

| ³⁵Cl | 34.968853 | 75.78% |

| ³⁷Cl | 36.965903 | 24.22% |

Table of exact masses of relevant isotopes.

In techniques like electron ionization mass spectrometry (EI-MS), the parent molecule is ionized and subsequently fragments in a predictable manner. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and allows for the deduction of its structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): This would lead to a significant peak at [M-35]⁺ and [M-37]⁺.

Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a peak at [M-15]⁺.

Loss of formaldehyde (CH₂O) from the methoxy group: This would produce a peak at [M-30]⁺.

Cleavage of the naphthalene ring system: This would generate a series of smaller fragment ions characteristic of the naphthalene core.

By carefully analyzing the m/z values and relative intensities of these fragment ions, it is possible to confirm the structure of this compound and to identify any related intermediates or byproducts in a reaction mixture. This level of detailed analysis is crucial for understanding reaction mechanisms and for ensuring the purity of synthesized compounds.

Theoretical and Computational Chemistry of 1 Chloro 6 Methoxynaphthalene

Reactivity Prediction and Reaction Mechanism Modeling

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions involving 1-chloro-6-methoxynaphthalene. The presence of both an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing, ortho-para directing chloro group (-Cl) on the naphthalene (B1677914) scaffold creates a complex pattern of reactivity.

Regioselectivity in electrophilic aromatic substitution, for instance, can be predicted by analyzing the molecule's electronic structure. Methods based on Density Functional Theory (DFT) are commonly used to calculate descriptors that indicate the most likely sites for electrophilic attack.

Fukui Functions and Dual Descriptors: These concepts help in identifying nucleophilic and electrophilic sites within a molecule. For an electrophilic attack on this compound, the positions with the highest nucleophilicity (electron density) are the most probable reaction sites.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack.

Calculated NMR Chemical Shifts: There is a strong correlation between the calculated ¹³C NMR chemical shifts and the electron density at a particular carbon atom. The carbon atom with the lowest calculated chemical shift (most shielded) is often the most electron-rich and thus the most reactive towards electrophiles. researchgate.net This method provides a quick and reliable way to predict regioselectivity without the need for more complex calculations. researchgate.net

For this compound, the interplay between the activating methoxy group and the deactivating but directing chloro group determines the ultimate regiochemical outcome. Computational models can quantify the activation energies for substitution at different positions, allowing for a precise prediction of the major product isomer.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. While this compound itself is achiral, stereoselectivity becomes crucial in reactions that introduce a new chiral center. For example, in an asymmetric reduction or addition reaction, computational modeling can predict which diastereomer or enantiomer will be formed preferentially. This is achieved by calculating the transition state energies for the pathways leading to each possible stereoisomer. The pathway with the lower activation energy will be kinetically favored, resulting in the selective formation of one product. youtube.com The steric hindrance posed by the substituents and the naphthalene ring system plays a significant role in determining the energetically favored approach of a reactant. youtube.com

Influence of Solvent Environments and Basis Set Selection on Computational Results

The accuracy of computational predictions is highly dependent on the theoretical model used, particularly the choice of basis set and the treatment of the solvent environment.

Solvent Environments: Most chemical reactions are performed in a solvent, which can significantly influence reaction rates and equilibria. springernature.com Computational models account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. nih.gov

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific hydrogen bonding and dipole-dipole interactions between the solute (this compound) and the solvent to be modeled directly, which can be crucial for understanding reaction mechanisms in protic or highly polar solvents. springernature.comnih.gov

The choice between implicit and explicit models depends on the specific system and the properties being investigated. For predicting the stability of polar intermediates or transition states involving this compound, an explicit solvent model may be necessary for high accuracy. nih.gov

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the quality of the electronic structure calculation.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used for organic molecules. The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, which is essential for describing bonding. Diffuse functions (++) are important for accurately describing anions and systems with diffuse electron density, such as the lone pairs on the chlorine and oxygen atoms of this compound. nih.gov

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

For a molecule like this compound, a basis set such as B3LYP/6-311++G(d,p) generally provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations. nih.govnih.gov Studies on similar naphthalene derivatives have shown that this level of theory yields results in excellent agreement with experimental data. nih.gov

Spectroscopic Property Prediction from First Principles

Quantum chemical calculations can simulate various types of spectra from the fundamental principles of quantum mechanics, providing a powerful tool for interpreting and validating experimental data. researchgate.net

Theoretical Infrared and Raman Spectra Generation and Validation with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) are generated by first optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This process yields the vibrational frequencies and their corresponding intensities.

The calculations are typically performed using DFT methods, such as B3LYP. scispace.com It is a known phenomenon that calculated harmonic frequencies are often systematically higher than the experimental anharmonic frequencies. Therefore, the calculated frequencies are usually multiplied by a scaling factor (typically between 0.95 and 0.98 for B3LYP) to improve agreement with experimental spectra. scispace.com

For this compound, key vibrational modes can be assigned by analyzing the atomic motions associated with each calculated frequency. A comparison with experimental FT-IR and FT-Raman data allows for a definitive assignment of the observed spectral bands. nih.gov

Below is a representative table comparing theoretical and experimental vibrational frequencies for key functional groups, based on data from similar naphthalene derivatives.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) Assignment |

| Aromatic C-H Stretch | ~3065 | ~3060 | ~3068 | ν(C-H) |

| Aromatic C=C Stretch | ~1630 | ~1595 | ~1625 | ν(C=C) |

| Asymmetric C-O-C Stretch | ~1250 | - | ~1255 | νas(C-O-C) |

| C-Cl Stretch | ~580 | ~585 | ~582 | ν(C-Cl) |

This table is illustrative, compiled from typical values for substituted naphthalenes. nih.govscispace.com

UV-Vis Absorption Spectra Simulation and Analysis of Electronic Transitions

The simulation of UV-Vis absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of UV or visible light. The output provides the excitation wavelength (λ), the oscillator strength (f), which is proportional to the peak intensity, and the character of the electronic transition (e.g., the orbitals involved). nih.gov

For aromatic molecules like this compound, the most intense absorptions in the UV region are typically due to π → π* transitions within the naphthalene ring system. The substituents (-Cl and -OCH₃) can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to unsubstituted naphthalene. TD-DFT calculations performed in both gas phase and with solvent models can predict these shifts and help assign the observed spectral bands to specific electronic transitions. scm.com

A typical TD-DFT analysis would yield data similar to that presented in the table below.

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~325 | 0.085 | HOMO → LUMO (95%) |

| S₀ → S₂ | ~290 | 0.450 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | ~250 | 0.780 | HOMO → LUMO+1 (92%) |

This table presents representative data for a substituted naphthalene, illustrating the type of information obtained from TD-DFT calculations. nih.gov

Advanced Quantum Chemical Descriptors and Non-Linear Optical (NLO) Properties

Beyond basic structure and spectra, computational chemistry can determine a range of quantum chemical descriptors that characterize the molecule's reactivity and electronic properties. These descriptors are crucial for understanding its behavior and exploring potential applications, such as in materials science.

Quantum Chemical Descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron to a higher energy state.

Non-Linear Optical (NLO) Properties:

NLO materials are of great interest for applications in optoelectronics and photonics. Molecules that exhibit a strong NLO response typically possess a large dipole moment and a high degree of charge transfer. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the conjugated naphthalene system suggests that this compound could have significant NLO properties.

The key NLO parameters that can be calculated are:

Polarizability (α): A measure of how easily the electron cloud of the molecule is distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is a key indicator of a promising NLO material.

Computational studies on analogous molecules like 2-bromo-6-methoxynaphthalene (B28277) have demonstrated that DFT calculations can reliably predict these properties. nih.gov

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | ~1.8 x 10⁻²³ | esu |

| Total First Hyperpolarizability (β) | ~3.5 x 10⁻³⁰ | esu |

This table contains representative values based on calculations for similar substituted naphthalenes to illustrate the scale of these properties. nih.gov

Applications in Advanced Materials Science and Chemical Synthesis Research

Building Blocks and Intermediates for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com The defined structure of 1-Chloro-6-methoxynaphthalene, with its specific substitution pattern, allows it to be a key starting material or intermediate in multi-step synthetic pathways. sigmaaldrich.comnih.gov

Synthesis of Specialty Chemicals and Functionalized Materials

The chemical reactivity of this compound makes it a versatile intermediate in the synthesis of specialty chemicals. The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the naphthalene (B1677914) ring itself can be subject to further electrophilic substitution.

Research has shown that naphthalene derivatives are crucial in medicinal chemistry. For instance, this compound can serve as a precursor in the synthesis of compounds with potential anti-inflammatory properties. A notable example is its connection to the synthesis of Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). An intermediate in one preparation of Naproxen is 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one, which is synthesized from 2-methoxynaphthalene (B124790) through chlorination and a subsequent Friedel-Crafts acylation. researchgate.net This highlights the role of the chloro-methoxynaphthalene scaffold in building molecules with specific functions.

Precursors for Optoelectronic or Supramolecular Naphthalene-Based Architectures

The rigid, planar structure and π-conjugated system of the naphthalene core are properties sought after in the design of materials for optoelectronics and supramolecular chemistry. nih.gov While direct applications of this compound in this area are not extensively documented, its structure is analogous to other naphthalene-based building blocks used to create larger, functional systems. nih.gov

Supramolecular chemistry involves the self-assembly of molecules into well-defined, larger structures held together by noncovalent interactions like π–π stacking and hydrogen bonds. nih.gov Naphthalene derivatives are often employed in these assemblies. nih.gov The specific substituents on this compound—the chloro and methoxy (B1213986) groups—can influence its stacking interactions and solubility, making it a potential candidate for designing bespoke supramolecular architectures. These ordered assemblies are fundamental for creating advanced materials with tailored electronic or light-emitting properties. researchgate.net

Table 1: Synthetic Applications of the this compound Scaffold This table is interactive. Click on the headers to sort.

| Application Area | Role of Scaffold | Key Reactions | Example of Related Application |

|---|---|---|---|

| Specialty Chemicals | Precursor/Intermediate | Nucleophilic Substitution, Electrophilic Substitution | Synthesis of NSAID intermediates like Naproxen derivatives. researchgate.net |

| Functionalized Materials | Building Block | Polymerization, Cross-coupling | Development of functional polymers and materials. |

| Optoelectronic Materials | Potential Precursor | Self-Assembly, π-π Stacking | Creation of organic light-emitting diodes (OLEDs) or organic semiconductors. researchgate.net |

| Supramolecular Chemistry | Tecton/Building Block | Formation of noncovalent assemblies | Design of host-guest systems and molecular sensors. nih.govnih.gov |

Development of Derivatization Reagents and Analytical Methodologies

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its detection or separation. mdpi.comresearchgate.net This often involves reacting the target molecule with a derivatizing agent to attach a new functional group, which might, for example, confer volatility for gas chromatography (GC) or introduce a fluorescent tag for high-performance liquid chromatography (HPLC). libretexts.orgjfda-online.comgcms.cz

Fluorogenic Labelling Reagents for Chromatographic Analysis

Fluorogenic reagents are compounds that are themselves non-fluorescent or weakly fluorescent but react with an analyte to produce a highly fluorescent product. The naphthalene moiety is a well-known fluorophore, and its derivatives are often used for this purpose.

A closely related compound, 6-chloroacetyl-2-dimethylaminonaphthalene, has been synthesized and characterized as a fluorogenic substrate for glutathione (B108866) transferases (GSTs). nih.gov This molecule is designed to be reactive towards thiol groups, such as that in glutathione. The chloroacetyl group provides the reactivity, while the naphthalene core provides the fluorescent signal upon conjugation. nih.gov The reaction leads to a significant increase in fluorescence, allowing for highly sensitive detection. nih.gov Given these principles, this compound possesses the core naphthalene fluorophore, and with appropriate functional group modification, it could serve as a foundational structure for developing new fluorogenic labeling reagents for the analysis of various analytes in complex matrices.

Chiral Derivatization Agents for Enantiomeric Separations

The separation of enantiomers—mirror-image isomers of a chiral molecule—is a significant challenge in analytical chemistry. One common strategy is to react the enantiomeric mixture with a chiral derivatization agent. This converts the enantiomers into diastereomers, which have different physical properties and can be separated using standard chromatographic techniques like HPLC or GC. nih.gov

An effective chiral derivatization agent must be enantiomerically pure and possess a rigid structure to ensure distinct interactions with the enantiomers it reacts with. The substituted naphthalene framework of this compound provides a rigid platform. While this specific compound is not a chiral agent itself, it can be used as a starting material to synthesize one. By introducing a chiral center or a chiral auxiliary to the molecule, it could be transformed into a reagent capable of differentiating between enantiomers for analytical purposes.

Probes for Biochemical and Biological System Investigations (excluding clinical/pharmacological data)

Beyond analytical derivatization, naphthalene-based compounds can act as probes to investigate the mechanisms and kinetics of biological systems. These probes are designed to interact with specific biological targets, such as enzymes, and report on that interaction, often through a change in fluorescence.

The aforementioned 6-chloroacetyl-2-dimethylaminonaphthalene serves as an excellent example of a mechanistic probe. nih.gov It was developed to study glutathione transferases (GSTs), a family of enzymes involved in detoxification. The compound acts as a substrate for these enzymes, and the resulting glutathione conjugate exhibits different fluorescent properties. Specifically, upon binding of the fluorescent product to the enzyme, the fluorescence intensity decreases and the emission maximum shifts, allowing researchers to characterize the binding affinity and kinetics of the interaction using techniques like stopped-flow measurements. nih.gov This demonstrates how a reactive chloronaphthalene derivative can be a valuable tool for fundamental biochemical research, providing insights into enzyme function and mechanism without involving clinical or pharmacological outcomes. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names / Abbreviation | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | - | C₁₁H₉ClO | Main subject of the article |

| Naproxen | - | C₁₄H₁₄O₃ | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |

| 2-Methoxynaphthalene | - | C₁₁H₁₀O | Precursor in a synthesis route researchgate.net |

| 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one | - | C₁₄H₁₃ClO₂ | Intermediate in Naproxen synthesis researchgate.net |

| 6-Chloroacetyl-2-dimethylaminonaphthalene | - | C₁₄H₁₄ClNO | Fluorogenic substrate and mechanistic probe nih.gov |

| Glutathione | GST | C₁₀H₁₇N₃O₆S | Biological thiol that reacts with probes nih.gov |

| Cupric Chloride | Copper(II) chloride | CuCl₂ | Chlorinating agent researchgate.net |

| Propionyl chloride | - | C₃H₅ClO | Reagent in Friedel-Crafts acylation researchgate.net |

| Sulfuryl chloride | - | SO₂Cl₂ | Chlorinating agent |

| Aluminum chloride | - | AlCl₃ | Lewis acid catalyst |

Design and Synthesis of Derivatives for Enzyme Activity Studies

This compound serves as a crucial starting material in the synthesis of various derivatives designed to interact with specific biological targets, particularly enzymes. Its structural framework is a key component in the development of compounds with potential therapeutic applications, including anticancer agents.

One notable area of research involves the synthesis of novel 6-methoxynaphthalene derivatives for evaluation as anticancer agents. derpharmachemica.com While the specific starting material is broadly described as a "naphthalene derivative, which belongs to the arylpropanoic acid family of NSAIDs," the structural features of the resulting compounds are consistent with derivatives that could be synthesized from this compound. derpharmachemica.com This is supported by the fact that this compound is recognized as a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.

In a key study, a series of 6-methoxynaphthalene derivatives were synthesized and evaluated for their antiproliferative activities against the colon cancer cell line HCT-116. derpharmachemica.com The synthesis involved several steps, starting from a naphthalene derivative and reacting it with various reagents to introduce different functional groups. For instance, the reaction with sulphonamides in the presence of pyridine (B92270) led to the formation of ureido-benzenesulfonamide derivatives. derpharmachemica.com Another synthetic route involved the cyclocondensation of a thiosemicarbazide (B42300) derivative to form a thiadiazol-2-amine compound. derpharmachemica.com

The following table summarizes some of the synthesized derivatives and their reported yields.

| Compound ID | Chemical Name | Yield (%) |

| 6a-d | 4-(3-(1-(6-Methoxynaphthalen-2-yl)ethyl)ureido)-N-(substituted)benzenesulfonamide | - |

| 10b | N-cyclohexyl-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine | 29.97% |

| - | 4-(3-(1-(6-Methoxynaphthalen-2-yl)ethyl)ureido)-N-(thiazol-2-yl)benzenesulfonamide | 24.69% |

These synthesized compounds were then subjected to biological assays to determine their inhibitory activity against cancer cells. The preliminary results indicated that several of the 6-methoxynaphthalene derivatives exhibited promising inhibitory activity against the HCT-116 colon cancer cell line. derpharmachemica.com

Molecular Docking and Interaction Analysis with Biomolecules (e.g., Proteins, Receptors)

To understand the potential mechanism of action of the synthesized derivatives at the molecular level, computational studies involving molecular docking are employed. This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or receptor, and estimates the strength of the interaction.

In the context of the anticancer 6-methoxynaphthalene derivatives, molecular modeling and docking studies were performed to investigate their interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). derpharmachemica.com This enzyme is a member of the NAD(P)H-dependent aldo-keto reductase superfamily and has been identified as a potential target for cancer therapy. derpharmachemica.com

The molecular docking was carried out using the Molsoft ICM 3.4-8C program, with the crystal structure of AKR1C3 complexed with its known inhibitor, indomethacin, serving as the template. derpharmachemica.com The study aimed to predict the binding affinity and orientation of the synthesized compounds within the active site of AKR1C3. derpharmachemica.com

The docking results revealed that the synthesized derivatives could fit into the active site of AKR1C3 and form favorable interactions. For example, the proposed binding mode of one of the active compounds, derivative 6b , showed an ICM score of -132.88, indicating a strong binding affinity. researchgate.net This derivative was predicted to form five hydrogen bonds with the amino acid residues and the phosphate (B84403) moiety of the cofactor NADP within the active site. researchgate.net Specifically, hydrogen bonds were observed between the sulfonyl group of the derivative and the phosphate of NADP, as well as between the carbonyl group and the amino acid Glutamate 222, and between the CONH group and Tyrosine 55. researchgate.net

For comparison, the docking of the well-known NSAID naproxen into the same active site resulted in an ICM score of -73.44 and the formation of three hydrogen bonds. researchgate.net The original ligand, indomethacin, had an ICM score of -80.45 and also formed three hydrogen bonds. researchgate.net

The following table summarizes the docking scores and key interactions of selected compounds with the AKR1C3 active site.

| Compound | ICM Score | Number of Hydrogen Bonds | Key Interacting Residues/Moieties |

| Indomethacin | -80.45 | 3 | Phosphate moiety of NADP, Glu222 |

| Naproxen | -73.44 | 3 | Phosphate moiety of NADP, Tyr23, Tyr24 |

| Derivative 6b | -132.88 | 5 | Phosphate moiety of NADP, Glu222, Tyr55, Amide of Nicotinamide ring |

These molecular docking studies provide valuable insights into the structure-activity relationship of the synthesized 6-methoxynaphthalene derivatives and support their potential as inhibitors of AKR1C3. The detailed interaction analysis helps in the rational design of even more potent and selective inhibitors for further investigation in cancer research. derpharmachemica.com

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-6-methoxynaphthalene in laboratory settings?

- Methodological Answer : Synthesis typically involves electrophilic substitution or functional group interconversion. For example, chlorination of 6-methoxynaphthalene using reagents like sulfuryl chloride (SO₂Cl₂) or AlCl₃-catalyzed Friedel-Crafts alkylation. Purification steps may include column chromatography or recrystallization to isolate the product . Reaction optimization should account for steric effects due to the methoxy group’s electron-donating properties, which influence regioselectivity.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substitution patterns. The methoxy group (-OCH₃) at position 6 produces a singlet near δ 3.9–4.1 ppm, while aromatic protons show splitting patterns indicative of chloro-substitution at position 1 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine presence .

- Infrared (IR) Spectroscopy : Detect C-Cl stretching vibrations (~550–600 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from the methoxy group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicological data for this compound?

- Methodological Answer :

- Risk of Bias Assessment : Apply standardized tools (e.g., Tables C-6/C-7 in ) to evaluate study design flaws, such as inadequate randomization or detection bias in exposure characterization .

- Mechanistic Bridging : Conduct metabolomic studies to identify species-specific metabolic pathways (e.g., cytochrome P450 activity) that explain divergent toxicity profiles .

- Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro findings to in vivo scenarios, adjusting for bioavailability differences .

Q. How can computational chemistry models predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Quantum Mechanical Calculations : Employ density functional theory (DFT) to estimate bond dissociation energies and predict photodegradation products under UV exposure .

- Environmental Partitioning Models : Use EPI Suite or similar tools to estimate log (octanol-water coefficient) and biodegradation half-lives, informed by structural analogs like naphthalene derivatives .

- Microbial Degradation Studies : Screen soil or water microbiota for enzymatic activity (e.g., dioxygenases) capable of cleaving the chloro-methoxy naphthalene backbone .

Q. What experimental designs minimize confounding factors when studying the biological activity of this compound?

- Methodological Answer :

- Blinding and Randomization : Follow protocols from to blind researchers to treatment groups during data collection and analysis .

- Negative/Positive Controls : Include controls for non-specific binding (e.g., solvent-only) and reference compounds with known mechanisms (e.g., 1-Methoxynaphthalene in enzyme assays) .

- High-Throughput Screening (HTS) : Use multi-well plate assays with triplicate replicates to assess cytotoxicity, oxidative stress, or receptor-binding activity .

Data Interpretation and Literature Review

Q. How should researchers systematically evaluate existing literature on this compound for meta-analysis?

- Methodological Answer :

- Inclusion Criteria : Adopt frameworks from (Table B-1) to filter studies by route of exposure (e.g., inhalation, oral), health outcomes (e.g., hepatic effects), and model systems (human/animal) .

- Grey Literature Integration : Search technical reports, theses, and conference abstracts via databases like TOXCENTER or NIH RePORTER, as outlined in .

- Heterogeneity Analysis : Use statistical tools (e.g., I² statistic) to quantify variability across studies and adjust for publication bias using funnel plots .

Q. What mechanistic insights can be gained from studying substituent effects in this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare chloro-methoxy derivatives with other substituents (e.g., methyl, hydroxyl) to assess electronic effects on reactivity or toxicity .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or HPLC to determine rate constants for hydrolysis or oxidation .

- Crystallography : Resolve X-ray structures to analyze steric hindrance and molecular packing, which influence solubility and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。